molecular formula C17H18N2O5S B4953138 Prop-2-en-1-yl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Prop-2-en-1-yl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B4953138
M. Wt: 362.4 g/mol
InChI Key: IWOTUEPSBQPLPR-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based compound featuring:

  • A 4-methyl-1,3-thiazole core.
  • A prop-2-en-1-yl (allyl) ester at position 3.
  • A 2-{[(2-methoxyphenoxy)acetyl]amino} substituent at position 2, comprising a 2-methoxyphenoxy group linked via an acetamide bridge.

Properties

IUPAC Name

prop-2-enyl 2-[[2-(2-methoxyphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-4-9-23-16(21)15-11(2)18-17(25-15)19-14(20)10-24-13-8-6-5-7-12(13)22-3/h4-8H,1,9-10H2,2-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOTUEPSBQPLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)COC2=CC=CC=C2OC)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Methoxyphenoxy Group: This step involves the nucleophilic substitution reaction where a methoxyphenol derivative reacts with an appropriate leaving group.

    Acetylation: The acetylamino group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride.

    Final Coupling: The final step involves coupling the thiazole derivative with the methoxyphenoxyacetyl derivative under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for aldehyde formation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Epoxides or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Prop-2-en-1-yl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenoxy group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares its thiazole core with several analogs but differs in substituents, which influence physicochemical and pharmacological properties. Key analogs include:

Compound A : Prop-2-enyl 4-methyl-2-[(3-methyl-1-benzofuran-2-carbonyl)amino]-1,3-thiazole-5-carboxylate (CAS: 380573-56-8)
  • Substituents: Replaces the 2-methoxyphenoxyacetamide with a 3-methylbenzofuran-carbonylamino group.
  • Molecular Formula : C₁₈H₁₆N₂O₄S (MW: 356.4 g/mol).
Compound B : Ethyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate
  • Core Differences : Replaces thiazole with thiophene and introduces a tetrazole-thioacetamide group.
  • Molecular Formula : C₂₆H₂₆N₄O₃S₂ (MW: 514.6 g/mol).
  • Properties : The tetrazole-thioacetamide group may confer distinct hydrogen-bonding interactions, affecting target binding .
Compound C : 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a from )
  • Substituents: Features a triazole-benzodiazolylphenoxymethyl group instead of 2-methoxyphenoxyacetamide.
  • Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), highlighting modular derivatization strategies .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents
Target Compound C₁₇H₁₈N₂O₅S 362.4 ~3.8* 2-Methoxyphenoxyacetamide, allyl ester
Compound A C₁₈H₁₆N₂O₄S 356.4 4.5 3-Methylbenzofuran-carbonylamino
Compound B C₂₆H₂₆N₄O₃S₂ 514.6 5.2 Tetrazole-thioacetamide, isopropylphenyl
Compound C C₂₇H₂₂N₈O₂S 530.6 3.1 Triazole-benzodiazolylphenoxymethyl

*Estimated based on structural similarity to Compound A.

  • Lipophilicity : The target compound’s lower XLogP3 (~3.8) compared to Compound A (4.5) suggests reduced membrane permeability but better aqueous solubility.
  • Molecular Weight : All analogs fall within the "drug-like" range (<500 g/mol), favoring bioavailability.

Potential Pharmacological Profiles

While direct bioactivity data for the target compound are unavailable, inferences can be drawn from analogs:

  • Antiproliferative Activity : Benzothiazole and triazole derivatives (e.g., Compound C) show promise in cancer research via kinase inhibition .
  • Antimicrobial Effects : Thiazole-acetamide hybrids often disrupt bacterial cell wall synthesis .
  • Enzyme Binding: The 2-methoxyphenoxy group may mimic tyrosine or serine residues, suggesting protease or phosphatase inhibition .

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